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Compound of Interest

3-Methoxy-4-
Compound Name: _
(trifluoromethyl)benzaldehyde

Cat. No.: B2794991

Abstract: This document provides a comprehensive technical overview of 3-Methoxy-4-
(trifluoromethyl)benzaldehyde, a key aromatic aldehyde intermediate in the synthesis of
complex organic molecules. The guide details the compound's fundamental physicochemical
properties, spectroscopic signature, and essential safety protocols. It is intended for
researchers, chemists, and drug development professionals who utilize fluorinated synthons in
their work. By consolidating critical data and providing actionable experimental workflows, this
guide aims to facilitate the effective and safe application of this versatile chemical building
block.

Introduction and Significance

3-Methoxy-4-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that has
garnered interest within the fields of medicinal chemistry and materials science. The presence
of both a methoxy (-OCHs) group and a trifluoromethyl (-CF3) group on the benzaldehyde
scaffold imparts unique electronic properties. The electron-donating methoxy group and the
strongly electron-withdrawing trifluoromethyl group create a distinct electronic environment that
influences the reactivity of the aldehyde functional group and the aromatic ring.

This substitution pattern makes it a valuable precursor for the synthesis of a variety of target
molecules. For instance, it is a useful reactant in the preparation of compounds designed as
selective PDE10A inhibitors, which are of interest in the development of treatments for
neurological and psychiatric disorders.[1][2] The trifluoromethyl group, in particular, is a prized
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feature in drug design, as it can enhance metabolic stability, binding affinity, and bioavailability
of the final active pharmaceutical ingredient. Understanding the core physical properties of this
intermediate is therefore paramount for its efficient use in multi-step synthetic campaigns.

Chemical Identity and Structure

Proper identification is the first step in any rigorous scientific application. The following
identifiers and structural representations define 3-Methoxy-4-(trifluoromethyl)benzaldehyde.

o |[UPAC Name: 3-methoxy-4-(trifluoromethyl)benzaldehyde

e CAS Number: 945003-38-3[1]

e Molecular Formula: CoH7F302[1]

e Molecular Weight: 204.15 g/mol [1]

e InChl Key: XIRCMFYUQKUYJZ-UHFFFAOYSA-N

Caption: 2D Chemical Structure of 3-Methoxy-4-(trifluoromethyl)benzaldehyde.

Physicochemical Properties

The physical properties of a compound dictate its handling, reaction conditions, and purification
strategies. The data for 3-Methoxy-4-(trifluoromethyl)benzaldehyde are summarized below.

Property Value Source
Physical Form Solid
Melting Point 38-40°C [3]

N ) Not specified; likely
Boiling Point N/A

decomposes.

Solubility Slightly soluble in water. [3]
Density Data not available. N/A
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Field Insights: The low melting point of 38-40°C indicates that the compound may exist as a
low-melting solid or even a supercooled liquid at slightly elevated ambient temperatures.[3] For
accurate weighing and handling, it is crucial to ensure the material is fully solidified and at
thermal equilibrium. Its slight solubility in water suggests that aqueous workups during
synthesis may be effective for removing water-soluble impurities, but significant product loss
into the aqueous phase is unlikely.[3] For reactions, common organic solvents such as
dichloromethane, ethyl acetate, or tetrahydrofuran are more appropriate.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound.
While specific spectra for this exact isomer are not publicly available, the expected
characteristics based on its structure and data from similar substituted benzaldehydes are as
follows.[4][5]

e 1H NMR (Proton Nuclear Magnetic Resonance):

o Aldehydic Proton (CHO): A singlet is expected between 6 9.8-10.1 ppm. This downfield
shift is characteristic of aldehyde protons.[5]

o Aromatic Protons: Three protons on the aromatic ring will appear as multiplets or distinct
doublets/singlets in the aromatic region (d 7.0-8.0 ppm). The coupling patterns and
chemical shifts will be influenced by the positions of the -OCHs and -CFs groups.

o Methoxy Protons (OCHs): A sharp singlet corresponding to three protons will be observed
around 6 3.9-4.1 ppm.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance):

o Carbonyl Carbon (C=0): A signal is expected in the highly deshielded region of & 185-195
ppm.

o Aromatic Carbons: Six distinct signals for the aromatic carbons, with their chemical shifts
influenced by the attached substituents. The carbon attached to the -CFs group will appear
as a quartet due to C-F coupling.

o Methoxy Carbon (OCHs): A signal around & 55-60 ppm.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.chemwhat.com/4-methoxy-3-trifluoromethylbenzaldehyde-cas-50823-87-5/
https://www.chemwhat.com/4-methoxy-3-trifluoromethylbenzaldehyde-cas-50823-87-5/
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_Substituted_Benzaldehyde_NMR_Spectra_A_Guide_for_Researchers.pdf
http://www.orientjchem.org/vol32no5/synthesis-and-characterization-of-4-phenacyloxy-benzaldehyde-derivatives/
http://www.orientjchem.org/vol32no5/synthesis-and-characterization-of-4-phenacyloxy-benzaldehyde-derivatives/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2794991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Trifluoromethyl Carbon (CF3s): A quartet signal further downfield than typical alkyl carbons,
due to the strong deshielding effect of the fluorine atoms.

IR (Infrared) Spectroscopy:

o C=0 Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm~1.[5]

o C-H Stretch (Aldehyde): Two characteristic, weaker bands are expected around 2720
cm~1 and 2820 cm~1.[5]

o C-O Stretch (Methoxy): An absorption band in the region of 1200-1250 cm~1.

o C-F Stretch: Strong absorption bands are expected in the 1100-1300 cm~1 region,
characteristic of the trifluoromethyl group.

Experimental Protocol: Identity & Purity Verification
by *H NMR

This protocol outlines a standard procedure for verifying the identity and assessing the purity of
a supplied sample of 3-Methoxy-4-(trifluoromethyl)benzaldehyde.

Causality: *H NMR is the primary choice for identity confirmation of organic molecules due to its
speed, sensitivity, and the detailed structural information it provides. The choice of CDCIs as a
solvent is based on its ability to dissolve a wide range of organic compounds and its well-
defined residual solvent peak for calibration. Tetramethylsilane (TMS) is the universally
accepted internal standard for chemical shift referencing (0 ppm).[5]

Caption: Standard workflow for identity verification via tH NMR spectroscopy.
Step-by-Step Methodology:
e Sample Preparation:

o Accurately weigh 5-10 mg of 3-Methoxy-4-(trifluoromethyl)benzaldehyde into a clean,
dry vial.

o Add approximately 0.7 mL of deuterated chloroform (CDCIs).
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o Add one drop of a TMS solution or use a solvent that already contains TMS.

o Vortex gently to ensure complete dissolution. Transfer the solution to a 5 mm NMR tube.

e Spectrometer Setup:

o Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

o Lock the spectrometer on the deuterium signal of the CDCIs solvent.[4]

o Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.[4]
o Data Acquisition:

o Set standard acquisition parameters for a *H spectrum.

o Arelaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds are typically
sufficient.[4]

o Acquire data over 8-16 scans to achieve a good signal-to-noise ratio.[4]

» Data Processing:

[e]

Apply a Fourier transform to the raw Free Induction Decay (FID) data.[4]

o

Carefully phase the resulting spectrum so all peaks are in the positive absorptive mode.

[¢]

Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.

[¢]

Integrate all peaks. The relative integrals should correspond to the number of protons for
each signal (e.g., 1H for CHO, 3H for OCH?5).

e Analysis:

o Compare the observed chemical shifts and multiplicities to the expected values (Section
4).

o Assess purity by looking for extraneous peaks. The integration of impurity peaks relative to
the product peaks can provide a semi-quantitative measure of purity.
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Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound
must be handled with appropriate care, following guidelines derived from Safety Data Sheets
(SDS).

e GHS Pictograms:

o GHSO07 (Exclamation Mark)
e Hazard Statements:

o H315: Causes skin irritation.

o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.[6]
o Precautionary Statements:

o Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling),
P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye
protection/face protection).[7]

o Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN
EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present
and easy to do. Continue rinsing).[8][9]

o Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405
(Store locked up).[7][8]

o Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[8]

Handling Protocol: Always handle 3-Methoxy-4-(trifluoromethyl)benzaldehyde inside a
certified chemical fume hood. Wear standard personal protective equipment (PPE), including a
lab coat, nitrile gloves, and chemical safety goggles. Avoid inhalation of dust and prevent
contact with skin and eyes.[6][9] Keep the container tightly closed and store in a cool, dry, and
well-ventilated area away from incompatible materials.[7][9]
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Conclusion

3-Methoxy-4-(trifluoromethyl)benzaldehyde is a valuable and versatile building block for
synthetic chemistry, particularly in the realm of drug discovery. Its unique electronic properties,
conferred by the methoxy and trifluoromethyl substituents, make it an attractive starting
material for creating complex molecular architectures. A thorough understanding of its physical
properties, spectroscopic fingerprints, and safety requirements is essential for its effective and
responsible use in the laboratory. The data and protocols presented in this guide provide a
solid foundation for researchers to incorporate this compound into their synthetic workflows
with confidence and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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